2-(6-Methoxynaphthalen-2-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(6-Methoxynaphthalen-2-yl)acetonitrile involves multistep processes with a focus on achieving high purity and yield. For instance, one method utilized phthalide as a starting material to synthesize a related compound, achieving a total yield of 51.1% through a four-step synthesis. This process was confirmed by IR and 1HNMR, producing a mixture of E and Z isomers at a 2:1 ratio (Wang Qing-xiu, 2012). Another approach for synthesizing a hydroxyphenyl derivative involved the reaction of trimethylsilyl cyanide with o-quinone methides, highlighting the versatility of methods in targeting specific structural motifs (Bo Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized through various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structural characterization of synthesized products was achieved through spectral analysis, fluorescence emission, and absorption measurements, providing insights into the electronic excitation of molecules (Raosaheb S. Patil et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2-(6-Methoxynaphthalen-2-yl)acetonitrile derivatives are varied, including Friedel-Crafts acylation using specific catalysts and solvents, demonstrating the compound's reactivity towards forming intermediates for further chemical synthesis (Gil Luciano Guedes dos Santos et al., 2010).
Physical Properties Analysis
The solubility of related compounds, such as (+)-(S)-2-(6-Methoxynaphthalen-2-yl) Propanoic Acid, in various solvents across different temperatures, is meticulously documented. Such studies utilize laser monitoring observation techniques for precise solubility measurements, correlated with semiempirical equations (Fan-yong Yan et al., 2009).
Chemical Properties Analysis
Research on the chemical properties of 2-(6-Methoxynaphthalen-2-yl)acetonitrile and its derivatives often involves the exploration of their reactivity, stability, and interactions with various reagents. For instance, the study of electrosynthesis and characterization of films from related compounds provides insights into their electrochemical behavior and the influence of substituents on their properties (B. Meana-Esteban et al., 2005).
Scientific Research Applications
Application
“2-(6-Methoxynaphthalen-2-yl)acetonitrile” is used in the synthesis of new compounds. For instance, it is used in the preparation of “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” by reacting with 2,2-diphenylethan-1-amine .
Method of Application
The reaction between 2,2-diphenylethan-1-amine and naproxen yields “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” in high yield . The newly obtained naproxen derivative is then fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Results or Outcomes
The successful synthesis of “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” provides a new derivative of naproxen, which could potentially have different properties and applications .
Medicinal Chemistry
Application
“2-(6-Methoxynaphthalen-2-yl)acetonitrile” is used in the synthesis of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which have potential antibacterial and antifungal properties .
Method of Application
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been efficiently synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds .
Results or Outcomes
Most of the synthesized compounds showed significant antibacterial and antifungal activities, reaching, in certain cases, the same level of antimicrobial activity as the standard antibacterial agent Ampicilline and antifungal agent Flucanazole . Some of the most potent compounds against most of the tested strains were N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, 4-(4-fluorobenzylidene)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)oxazol-5(4H)-one, 2-(6-methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide, and N-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Pharmaceutical Chemistry
Application
“2-(6-Methoxynaphthalen-2-yl)acetonitrile” is often used for treating rheumatic, rheumatoid arthritis and osteoarthritis .
Method of Application
The solution of naproxen acylchloride in dry tetrahydrofuran is often used .
Results or Outcomes
The use of “2-(6-Methoxynaphthalen-2-yl)acetonitrile” in the treatment of rheumatic, rheumatoid arthritis and osteoarthritis has been found to be effective .
Safety And Hazards
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQWCQWHTQUUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433757 | |
Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxynaphthalen-2-yl)acetonitrile | |
CAS RN |
71056-96-7 | |
Record name | 6-Methoxy-2-naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71056-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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